Cas no 1807026-44-3 (3,5-Bis(trifluoromethyl)-2-bromotoluene)

3,5-Bis(trifluoromethyl)-2-bromotoluene 化学的及び物理的性質
名前と識別子
-
- 3,5-Bis(trifluoromethyl)-2-bromotoluene
- 2-bromo-1-methyl-3,5-bis(trifluoromethyl)benzene
-
- インチ: 1S/C9H5BrF6/c1-4-2-5(8(11,12)13)3-6(7(4)10)9(14,15)16/h2-3H,1H3
- InChIKey: HTZUWQPFYLKUJH-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C)C=C(C(F)(F)F)C=C1C(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 245
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 0
3,5-Bis(trifluoromethyl)-2-bromotoluene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010012364-1g |
3,5-Bis(trifluoromethyl)-2-bromotoluene |
1807026-44-3 | 97% | 1g |
1,579.40 USD | 2021-07-05 |
3,5-Bis(trifluoromethyl)-2-bromotoluene 関連文献
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
3,5-Bis(trifluoromethyl)-2-bromotolueneに関する追加情報
Introduction to 3,5-Bis(trifluoromethyl)-2-bromotoluene (CAS No. 1807026-44-3)
3,5-Bis(trifluoromethyl)-2-bromotoluene, identified by the Chemical Abstracts Service Number (CAS No.) 1807026-44-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of aromatic hydrocarbons substituted with bromine and trifluoromethyl groups, making it a valuable intermediate in the synthesis of more complex molecules.
The molecular structure of 3,5-Bis(trifluoromethyl)-2-bromotoluene consists of a benzene ring substituted with two trifluoromethyl groups at the 3rd and 5th positions, and a bromine atom at the 2nd position. This specific arrangement of functional groups imparts unique electronic and steric properties to the molecule, which are highly useful in organic synthesis. The presence of multiple electron-withdrawing trifluoromethyl groups enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic substitution reactions. Additionally, the bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.
In recent years, 3,5-Bis(trifluoromethyl)-2-bromotoluene has been extensively studied for its potential applications in drug discovery and development. The trifluoromethyl group is a well-known pharmacophore that can modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates. Its incorporation into molecular frameworks often leads to improved pharmacokinetic profiles and enhanced biological activity. For instance, compounds containing trifluoromethyl groups have been shown to exhibit potent anti-inflammatory, antiviral, and anticancer properties.
One of the most compelling aspects of 3,5-Bis(trifluoromethyl)-2-bromotoluene is its utility as a building block in the synthesis of biologically active molecules. Researchers have leveraged its reactive sites to construct complex scaffolds that mimic natural products or target specific biological pathways. For example, recent studies have demonstrated its use in generating novel heterocyclic compounds that exhibit promising antimicrobial activity. The ability to introduce diverse functional groups while maintaining structural integrity makes this compound an indispensable tool in medicinal chemistry.
The agrochemical industry has also recognized the significance of 3,5-Bis(trifluoromethyl)-2-bromotoluene due to its role in developing advanced pesticides and herbicides. The electron-withdrawing nature of the trifluoromethyl groups enhances the bioactivity of agrochemicals by improving their binding affinity to biological targets. Furthermore, the bromine atom allows for further derivatization, enabling chemists to fine-tune the properties of agrochemicals for specific applications. This has led to the development of more effective and environmentally friendly crop protection agents.
From a synthetic chemistry perspective, 3,5-Bis(trifluoromethyl)-2-bromotoluene offers a unique platform for exploring new reaction pathways and methodologies. Its reactivity profile has been exploited in various synthetic transformations, including halogen exchange reactions, metal-catalyzed coupling reactions, and directed ortho-metalation strategies. These transformations have opened up new avenues for constructing complex molecules with tailored properties. The compound's versatility makes it a preferred choice for chemists working on innovative synthetic routes.
The pharmaceutical industry's interest in 3,5-Bis(trifluoromethyl)-2-bromotoluene has been further fueled by its role in generating novel drug candidates with improved therapeutic efficacy. Researchers have utilized this compound to develop inhibitors targeting various disease-causing enzymes and receptors. The trifluoromethyl group's ability to enhance metabolic stability has been particularly valuable in extending the half-life of drugs while maintaining their potency. This has led to significant advancements in treating conditions such as cancer, inflammation, and infectious diseases.
In conclusion,3,5-Bis(trifluoromethyl)-2-bromotoluene (CAS No. 1807026-44-3) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features make it an excellent intermediate for synthesizing complex molecules with enhanced bioactivity and improved pharmacokinetic properties. As research continues to uncover new synthetic strategies and applications,3,5-Bis(trifluoromethyl)-2-bromotoluene is poised to remain a cornerstone in organic synthesis and drug discovery.
1807026-44-3 (3,5-Bis(trifluoromethyl)-2-bromotoluene) 関連製品
- 70892-82-9(4-Pyridinecarboxamide,N,N-bis(2-hydroxyethyl)-)
- 2229347-99-1(3-(2-bromo-5-fluorophenyl)-2-hydroxy-2-methylpropanoic acid)
- 2228649-11-2(3-bromo-4-(3-methylazetidin-3-yl)oxypyridine)
- 882429-52-9(5-Hydroxy-2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl-2H-1-benzopyran-6-carboxaldehyde)
- 887206-72-6(7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid)
- 618441-71-7((1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol)
- 922934-14-3(N-(3-chloro-2-methylphenyl)-2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide)
- 2227727-21-9((2R)-4-{4H,5H,6H-cyclopentabthiophen-2-yl}butan-2-ol)
- 33927-09-2(3,5-DIIODO-4(4'-METHOXYPHENOXY)BENZOIC ACID METHYL ESTER)
- 1261756-13-1(3-Chloro-5-(2,4,5-trichlorophenyl)pyridine-4-acetonitrile)




